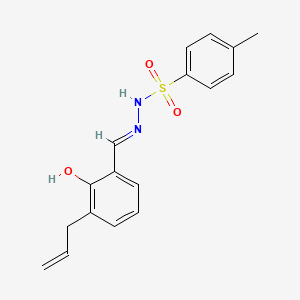![molecular formula C21H15N3O3 B6119999 5-[(2-naphthylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6119999.png)
5-[(2-naphthylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-naphthylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Naphthylamino Pyrimidine (NAP), is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound has been found to exhibit a range of biological and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of NAP is not fully understood, but studies have shown that it works by inhibiting various signaling pathways involved in cell growth and survival. This compound has been found to target specific proteins and enzymes that are involved in these pathways, leading to the inhibition of cancer cell growth and the protection of neurons from damage.
Biochemical and Physiological Effects:
NAP has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, this compound has also been investigated for its potential use in regulating blood glucose levels and reducing inflammation. NAP has also been found to have antioxidant properties, which can help protect cells from oxidative stress and damage.
实验室实验的优点和局限性
One of the main advantages of using NAP in lab experiments is its high purity and reliability. The synthesis method for NAP has been optimized for high yield and purity, making it a reliable and efficient way to produce this compound for research purposes. However, one limitation of using NAP in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several future directions for research on NAP. One area of interest is in further investigating its potential use in cancer treatment, specifically in combination with other anti-cancer drugs. NAP has also been investigated for its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease. Additionally, there is potential for NAP to be used in the development of new therapies for diabetes and other metabolic disorders. Further research is needed to fully understand the mechanism of action of NAP and its potential applications in various areas of medicine and scientific research.
合成方法
The synthesis of NAP involves the reaction between 2-naphthylamine and ethyl acetoacetate, followed by the addition of ammonium acetate and acetic anhydride. The resulting product is then purified using column chromatography to obtain the final compound. This method has been optimized for high yield and purity, making it a reliable and efficient way to produce NAP for research purposes.
科学研究应用
NAP has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. NAP has been found to exhibit anti-cancer properties, specifically in inhibiting the growth and proliferation of cancer cells. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to protect neurons from damage and promote cell survival.
属性
IUPAC Name |
6-hydroxy-5-(naphthalen-2-yliminomethyl)-1-phenylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-19-18(13-22-16-11-10-14-6-4-5-7-15(14)12-16)20(26)24(21(27)23-19)17-8-2-1-3-9-17/h1-13,26H,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFIYAUCNYTWHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=NC3=CC4=CC=CC=C4C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-5-(naphthalen-2-yliminomethyl)-1-phenylpyrimidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6119919.png)
![3-({[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B6119924.png)
![2-methyl-7-{[4-(1H-tetrazol-1-yl)phenoxy]acetyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6119927.png)

![N-(3-chloro-4-methoxyphenyl)-3-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6119935.png)
![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6119940.png)
![ethyl (3,5-dimethyl-4-{[(4-methylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B6119953.png)
![3,4,5-trimethoxybenzaldehyde {2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-6-oxo-6,9-dihydro-1H-purin-8-yl}hydrazone](/img/structure/B6119954.png)
![N-(2-methoxyphenyl)-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide](/img/structure/B6119956.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6119971.png)

![3-{1-[(2E)-3-(2-furyl)-2-propen-1-yl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6119981.png)

